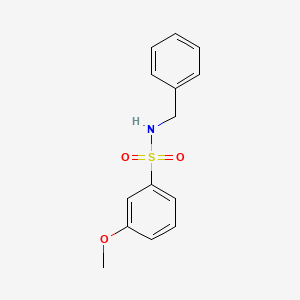

N-benzyl-3-methoxybenzenesulfonamide

Description

Properties

Molecular Formula |

C14H15NO3S |

|---|---|

Molecular Weight |

277.34 g/mol |

IUPAC Name |

N-benzyl-3-methoxybenzenesulfonamide |

InChI |

InChI=1S/C14H15NO3S/c1-18-13-8-5-9-14(10-13)19(16,17)15-11-12-6-3-2-4-7-12/h2-10,15H,11H2,1H3 |

InChI Key |

HTPKGDLBOMEQEE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Reagents :

-

3-Methoxybenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.2–1.5 eq)

-

Base: Pyridine, triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate

-

-

Conditions :

-

Temperature: 0–25°C

-

Time: 2–24 hours

-

Workup: Aqueous extraction, solvent evaporation, and recrystallization

-

Key Data

Mechanistic Insight :

The base deprotonates benzylamine, enhancing its nucleophilicity for attack on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the methoxy group minimally affects reactivity due to its para position relative to the sulfonyl group.

Two-Step Synthesis via Sulfonyl Chloride Intermediate

For cases where 3-methoxybenzenesulfonyl chloride is unavailable, it can be synthesized from 3-methoxybenzenesulfonic acid or its precursors.

Step 1: Synthesis of 3-Methoxybenzenesulfonyl Chloride

Method A : Chlorosulfonation of 3-methoxybenzene derivatives:

-

Reagents :

-

3-Methoxybenzene (1.0 eq)

-

Chlorosulfonic acid (3.0 eq) and SO₃ gas (1.5 eq)

-

-

Conditions :

-

Temperature: 110–130°C

-

Time: 3–6 hours

-

Workup: Dilution with dichloroethane, separation, and distillation

-

Method B : Sulfonation of 3-methoxybenzaldehyde followed by chlorination:

Step 2: Sulfonamide Formation

As described in Section 1, using the synthesized sulfonyl chloride.

Alternative Route via Mitsunobu Reaction

A less common but high-yielding approach employs the Mitsunobu reaction to couple 3-methoxybenzenesulfonamide with benzyl alcohol.

Procedure

-

Reagents :

-

3-Methoxybenzenesulfonamide (1.0 eq)

-

Benzyl alcohol (1.2 eq)

-

DIAD (1.2 eq) and PPh₃ (1.2 eq)

-

Solvent: THF or DCM

-

-

Conditions :

Advantage : Avoids handling sulfonyl chlorides, which are moisture-sensitive.

Industrial-Scale Optimization

Patent CN102690175A highlights scalable modifications:

-

Solvent Choice : Ethyl acetate minimizes side reactions vs. DCM.

-

Catalyst : Nickel-based catalysts reduce hydrogenation steps for intermediates.

-

Purity Control : Recrystallization from ethyl acetate/hexane (1:3) achieves >99% purity.

Example Workflow :

-

Prepare 3-methoxybenzenesulfonyl chloride via Method A (yield: 87%).

-

React with benzylamine in ethyl acetate/TEA at 25°C for 4 hours.

Challenges and Solutions

-

Byproduct Formation : Excess benzylamine leads to disubstituted sulfonamides. Solution : Use stoichiometric benzylamine (1.1 eq).

-

Moisture Sensitivity : Sulfonyl chloride hydrolysis reduces yields. Solution : Anhydrous conditions and molecular sieves.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Direct Sulfonylation | 78–85 | High | Moderate |

| Two-Step Synthesis | 70–89 | Moderate | Low |

| Mitsunobu Reaction | 88 | Low | High |

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-benzyl-3-hydroxybenzenesulfonamide.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: N-benzyl-3-hydroxybenzenesulfonamide.

Reduction: N-benzyl-3-methoxybenzenesulfonamine.

Substitution: Various N-alkyl or N-aryl-3-methoxybenzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-benzyl-3-methoxybenzenesulfonamide serves as a crucial building block in the synthesis of pharmaceutical agents. Its sulfonamide group can mimic natural substrates, allowing it to interact with specific enzymes or receptors. This interaction is particularly significant for developing drugs targeting sulfonamide-sensitive enzymes, which are involved in various metabolic pathways. Studies have demonstrated its potential in creating dual-target ligands that affect soluble epoxide hydrolase and peroxisome proliferator-activated receptor gamma, key players in inflammatory responses and metabolic disorders .

Antiviral Activity

Recent research has identified this compound derivatives as promising candidates for HIV-1 protease inhibitors. The structural modifications enhance their efficacy against viral replication, showcasing the compound's versatility in antiviral drug development .

Material Science

Development of Novel Materials

In material science, this compound is utilized to create materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to enhanced conductivity or light absorption, making it suitable for applications in organic electronics and photonic devices.

Biological Studies

Biological Probes

The compound acts as a probe in biological studies to investigate the interactions between sulfonamide compounds and biological macromolecules. This application is crucial for understanding the mechanisms of action of sulfonamides and their effects on cellular processes.

Case Study 1: Antiviral Research

In a study published in Acta Pharmaceutica Sinica, researchers synthesized a series of this compound derivatives. They evaluated their inhibitory effects on HIV-1 protease, demonstrating that certain modifications significantly increased potency. The findings suggest that these derivatives could lead to new treatments for HIV infection .

Case Study 2: Drug Development

A recent investigation into dual-target ligands highlighted the importance of this compound in designing compounds that simultaneously target multiple pathways involved in inflammation and metabolism. The study reported promising results regarding the compound's ability to modulate biological responses effectively .

Data Tables

Mechanism of Action

The mechanism by which N-benzyl-3-methoxybenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and sulfonamide groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-3-hydroxybenzenesulfonamide

- N-benzyl-3-methylbenzenesulfonamide

- N-benzyl-3-chlorobenzenesulfonamide

Uniqueness

N-benzyl-3-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance the compound’s solubility and ability to participate in specific interactions, making it a valuable scaffold in drug design and other applications.

Biological Activity

N-benzyl-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a benzene sulfonamide moiety with a methoxy group, contributing to its unique properties. The presence of the sulfonamide group allows it to interact with specific molecular targets, leading to various biological effects.

The mechanism of action for this compound primarily involves enzyme inhibition. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to:

- Antimicrobial Activity : By targeting bacterial enzymes crucial for folate synthesis, it exhibits antibacterial properties.

- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation through various pathways.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies :

-

Anticancer Activity :

- Research has indicated that derivatives of sulfonamides can inhibit cancer cell growth by targeting metabolic pathways essential for tumor survival. For instance, compounds structurally related to this compound have been evaluated against various cancer cell lines, showing promising results in reducing cell viability .

- Structure-Activity Relationship (SAR) :

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-benzyl-4-fluoro-3-methoxybenzenesulfonamide | Contains fluorine; potential antileishmanial activity | Effective against leishmaniasis. |

| N-benzyl-4-iodo-3-methoxybenzenesulfonamide | Iodine substitution; altered reactivity | Exhibits antimicrobial properties. |

| N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide | Piperazine derivative; enzyme inhibitor potential | Investigated for various biological activities. |

Q & A

Q. What are the established synthetic routes for N-benzyl-3-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : A one-pot synthesis method involves reacting 3-methoxyphenylmagnesium bromide with benzylamine in the presence of the sulfur dioxide surrogate DABSO (diazabicyclooctane bis-sulfur dioxide). This approach avoids isolating intermediates and achieves moderate yields (~50–60%). Key parameters include:

- Temperature : Room temperature (25°C).

- Solvent : Tetrahydrofuran (THF).

- Stoichiometry : Excess benzylamine (5:1 ratio to Grignard reagent) to drive sulfonamide formation .

Alternative routes may employ sulfonyl chloride intermediates, but these require rigorous anhydrous conditions and extended reaction times.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multinuclear NMR spectroscopy (¹H, ¹³C) to confirm:

- Sulfonamide group : Resonances at δ ~3.0–3.5 ppm (NH) and δ ~125–135 ppm (SO₂).

- Methoxy group : Singlet at δ ~3.8 ppm (¹H) and δ ~55 ppm (¹³C).

Pair with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 306.09). For crystalline samples, X-ray diffraction resolves bond angles and torsional strain in the benzyl-methoxy-sulfonamide framework .

Q. What enzyme systems or biological targets are commonly associated with 3-methoxybenzenesulfonamide derivatives?

- Methodological Answer : Derivatives of 3-methoxybenzenesulfonamide exhibit activity against:

- Carbonic anhydrase isoforms : Methoxy groups enhance selectivity for tumor-associated CA-IX/CA-XII.

- NLRP3 inflammasome : Sulfonamide moieties disrupt ASC speck formation (IC₅₀ ~0.5–2 µM).

Mechanistic studies require enzyme inhibition assays (e.g., stopped-flow kinetics for CA) and cellular models (e.g., LPS-primed macrophages for NLRP3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective enzyme inhibition?

- Methodological Answer : Systematic modifications include:

- Benzyl substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding to hydrophobic enzyme pockets.

- Methoxy positioning : Compare meta- vs. para-methoxy effects on steric hindrance using docking simulations (AutoDock Vina) and thermodynamic integration (for ΔΔG calculations).

Example: Replacing the benzyl group with a 3-chlorobenzyl moiety increased CA-II inhibition by 12-fold .

Q. What strategies resolve contradictory bioactivity data between in vitro and cell-based assays for sulfonamide derivatives?

- Methodological Answer : Common discrepancies arise from:

- Membrane permeability : Use logP measurements (HPLC) or PAMPA assays to correlate hydrophobicity with cellular uptake.

- Metabolic instability : Perform LC-MS/MS stability assays in hepatocyte microsomes.

Case study: A derivative with high in vitro NLRP3 activity (IC₅₀ = 0.7 µM) showed no cellular effect due to rapid glucuronidation; adding a methylenedioxy group improved metabolic stability .

Q. How can researchers design experiments to probe the role of the sulfonamide group in protein binding?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Compare with sulfonamide-to-sulfonylurea isosteres to assess hydrogen-bonding contributions. For crystallographic insights: Co-crystallize the compound with human CA-II (PDB ID: 3KS3) and analyze interactions at the Zn²⁺ active site. Mutation studies (e.g., Thr200Ala) further validate sulfonamide-Zn coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.